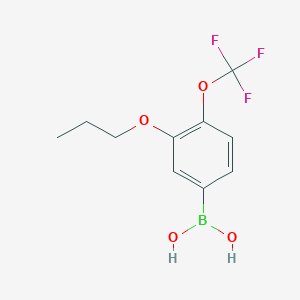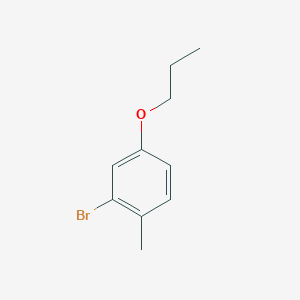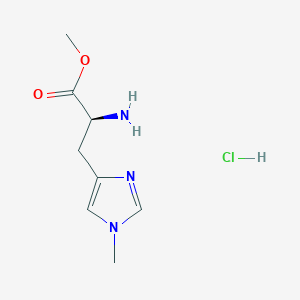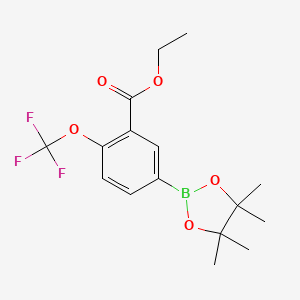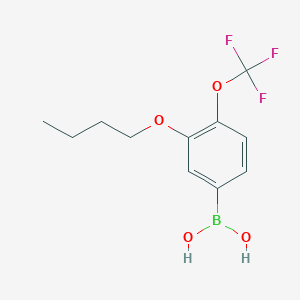
3-Butoxy-4-(trifluoromethoxy)phenylboronic acid; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .Chemical Reactions Analysis
This compound is involved in addition reactions and cross-coupling reactions including Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 123-127°C . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
3-Butoxy-4-(trifluoromethoxy)phenylboronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound’s stability and reactivity make it ideal for coupling with various halides under mild conditions, leading to the synthesis of biaryls, which are core structures in many pharmaceuticals and organic materials.
Protodeboronation Studies
The compound is used in protodeboronation studies to understand the removal of boron groups from organic molecules . This is crucial for the development of new synthetic pathways where the boron moiety is a temporary fixture and needs to be removed without affecting the rest of the molecule.
Synthesis of Biologically Active Molecules
It serves as a reactant in the synthesis of biologically active molecules, such as lactate dehydrogenase inhibitors, which are potential therapeutic agents against cancer cell proliferation . These inhibitors can help in regulating the metabolic pathways that cancer cells rely on for growth and survival.
Inhibition of PAI-1
Antituberculosis Drug Development
Researchers use 3-Butoxy-4-(trifluoromethoxy)phenylboronic acid in the development of PA-824 analogs, which are antituberculosis drugs . Tuberculosis remains a major global health challenge, and the development of new drugs is critical to combat drug-resistant strains of the bacteria.
Modulation of Survival Motor Neuron Protein
This compound is also a key reactant in the modulation of survival motor neuron (SMN) protein . Modulators of SMN protein are being studied for their potential to treat spinal muscular atrophy, a genetic disorder that leads to muscle weakness and atrophy.
Mechanism of Action
Target of Action
3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a type of organoboron reagent . These reagents are primarily used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the palladium complexes used in these reactions .
Mode of Action
In SM cross-coupling reactions, the compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . This process is part of a larger reaction mechanism that also includes oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic groups that are transferred from boron to palladium during transmetalation .
Pharmacokinetics
It’s worth noting that the compound’s use in sm coupling reactions suggests it has properties that allow it to remain stable and readily prepared under the mild and functional group tolerant conditions of these reactions .
Result of Action
Action Environment
The action of 3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is influenced by the reaction conditions of the SM coupling process . These conditions are exceptionally mild and tolerant of various functional groups , which allows the compound to remain stable and effective in a wide range of environments
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-butoxy-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O4/c1-2-3-6-18-10-7-8(12(16)17)4-5-9(10)19-11(13,14)15/h4-5,7,16-17H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZRMMLWHBEACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-4-(trifluoromethoxy)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

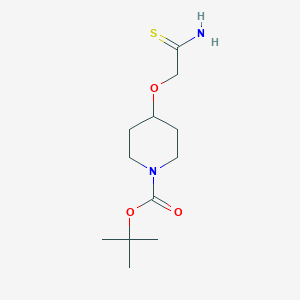
![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
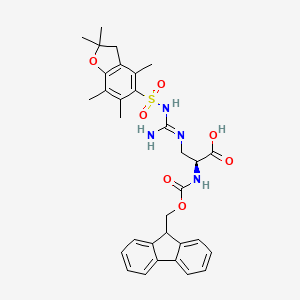


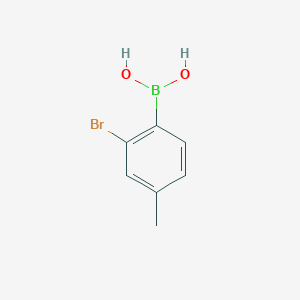
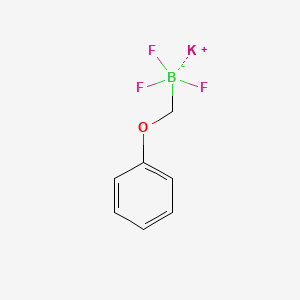
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)
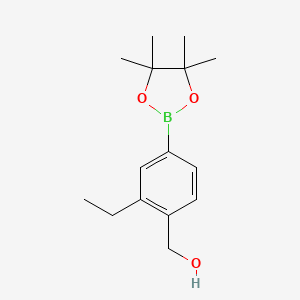
![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)
